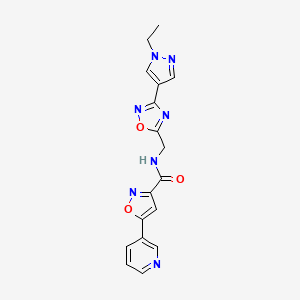

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H15N7O3 and its molecular weight is 365.353. The purity is usually 95%.

BenchChem offers high-quality N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Compounds featuring 1,2,4-oxadiazole, pyridine, and pyrazole rings have been synthesized and evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. These compounds, including substituted isosteres of pyridine- and pyrazinecarboxylic acids, showed varying degrees of activity, potentially offering a basis for new antimycobacterial agents. The incorporation of 1,2,4-oxadiazole moieties is particularly noteworthy for their role as carboxylic acid isosteres, which could enhance cellular permeability and bioactivity against tuberculosis (Gezginci, Martin, & Franzblau, 1998; Gezginci, Martin, & Franzblau, 2001).

Anticancer and Anti-inflammatory Agents

Novel heterocyclic compounds containing pyrazole and pyrimidine moieties have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research signifies the potential of such compounds in developing treatments for cancer and inflammation, highlighting the importance of structural modifications to enhance biological activity (Rahmouni et al., 2016).

Luminescence and Binding Characteristics

Research on novel aromatic carboxylic acids and their Eu(III) and Tb(III) complexes has explored the luminescence properties and potential medicinal value, including binding interactions with bovine serum albumin (BSA). This area of study opens new avenues for the application of such compounds in bioimaging and sensor technologies (Tang, Tang, & Tang, 2011).

Synthesis of Novel Heterocycles

The synthesis of new heterocyclic compounds featuring the pyridine and isoxazole rings has been a subject of interest due to their potential pharmacological properties. These efforts underscore the versatility of these core structures in medicinal chemistry and drug discovery, as they can be modified to target various biological activities (Kumar & Mashelker, 2007).

Magnetic and Bioactive Studies

Research into the synthesis and characterization of heterocycle-based ligands and their metal complexes has provided insights into their magnetic properties and potential as antitumor, antifungal, and antibacterial agents. These studies illustrate the multifaceted applications of such compounds, from materials science to therapeutics (Mandal et al., 2011).

properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O3/c1-2-24-10-12(8-20-24)16-21-15(27-23-16)9-19-17(25)13-6-14(26-22-13)11-4-3-5-18-7-11/h3-8,10H,2,9H2,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBPVLXPLMJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2660167.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide](/img/structure/B2660168.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2660176.png)

![1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol](/img/structure/B2660181.png)

![Methyl 2-[[(Z)-3-(4-benzoyloxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2660183.png)

![3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2660188.png)